Dansyl-diethanolamine

Beschreibung

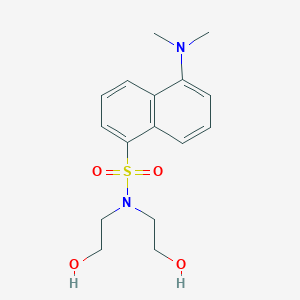

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(dimethylamino)-N,N-bis(2-hydroxyethyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-17(2)15-7-3-6-14-13(15)5-4-8-16(14)23(21,22)18(9-11-19)10-12-20/h3-8,19-20H,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZCFUVAHPIIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80242123 | |

| Record name | 1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80242123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96100-89-9 | |

| Record name | 1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096100899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80242123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies of Dansyl Diethanolamine

Synthesis of Dansyl-Diethanolamine via Aminosulfonylation Reactions

The primary method for synthesizing this compound is through an aminosulfonylation reaction, a well-established process in organic chemistry.

Reaction of Dansyl Chloride with Diethanolamine (B148213)

The synthesis involves the reaction of Dansyl chloride with diethanolamine. rsc.org In this nucleophilic substitution reaction, the secondary amine of the diethanolamine molecule attacks the sulfonyl chloride of the dansyl group. This process is typically carried out in the presence of a base, such as triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. rsc.org

The reaction is commonly performed in an organic solvent like dichloromethane (B109758) (DCM) or acetonitrile. rsc.orgljmu.ac.uk For instance, a typical laboratory-scale synthesis involves dissolving diethanolamine in a suitable solvent, adding a base, and then introducing dansyl chloride to the mixture. rsc.orgrsc.org The reaction proceeds, often at room temperature, for a period ranging from a few hours to overnight. rsc.orgljmu.ac.uk Upon completion, which can be monitored using thin-layer chromatography (TLC), the mixture is typically quenched with water and the product is extracted using an organic solvent. rsc.org In many cases, the resulting this compound can be obtained with sufficient purity without the need for further chromatographic purification. rsc.org

| Parameter | Condition | Source(s) |

| Reactants | Dansyl Chloride, Diethanolamine | rsc.org, rsc.org |

| Base | Triethylamine | rsc.org |

| Solvent | Dichloromethane (DCM), Acetonitrile | rsc.org, ljmu.ac.uk |

| Reaction Time | 3 - 16 hours | rsc.org, ljmu.ac.uk |

| Work-up | Water quench, extraction with DCM | rsc.org |

Optimization of Reaction Conditions for Research-Scale Production

For efficient research-scale production, the reaction conditions for dansylation are often optimized. Key parameters that influence the yield and purity of the product include pH, reaction time, temperature, and reagent concentration. researchgate.netnih.gov The dansylation reaction requires an alkaline pH, typically around 9.5 to 9.8, to ensure the amine group is sufficiently nucleophilic. researchgate.netresearchgate.net A buffer, such as potassium bicarbonate-potassium hydroxide, is often used to maintain the optimal pH throughout the reaction. researchgate.net

The concentration of dansyl chloride is another critical factor. While an adequate amount is necessary for the reaction to proceed, a large excess can lead to the decomposition of the newly formed dansylated product. researchgate.net The reaction temperature also plays a significant role; elevated temperatures, such as 80°C, can shorten the reaction time to around 30-60 minutes. researchgate.net However, the optimal time can vary depending on the specific substrate. researchgate.net By carefully controlling these parameters, the synthesis can be fine-tuned to maximize the yield of this compound while minimizing the formation of fluorescent side products that could interfere with subsequent applications. nmbu.no

| Parameter | Optimized Condition | Rationale | Source(s) |

| pH | ~9.5 - 9.8 | Ensures amine is deprotonated and nucleophilic | researchgate.net, researchgate.net |

| Temperature | Elevated (e.g., 80°C) | Increases reaction rate | researchgate.net, researchgate.net |

| Reaction Time | 30 - 60 minutes | Sufficient for completion at elevated temperatures | researchgate.net |

| Reagent Ratio | Optimized to avoid excess Dansyl Chloride | Excess reagent can cause product decomposition | researchgate.net |

Post-Synthetic Functionalization and Analog Development of this compound Derivatives

The two hydroxyl groups on the this compound molecule provide convenient handles for further chemical modification, enabling the development of a wide range of functional derivatives and analogs.

Alkynylation and Subsequent Functionalization for Click Chemistry Applications

The hydroxyl groups of this compound can be readily functionalized with alkyne groups, preparing the molecule for "click chemistry" applications. rsc.org A common method is propargylation, which involves reacting this compound with propargyl bromide in the presence of a strong base like sodium hydride. rsc.org This reaction converts the diol into a dialkyne, which can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. rsc.org

CuAAC is a highly efficient and specific reaction that joins an alkyne with an azide (B81097) to form a stable triazole ring. nih.govrsc.org This strategy has been used to incorporate the this compound dialkyne into larger structures, such as fluorescent macrocycles, by reacting it with a diazide compound. rsc.org The reliability and bio-orthogonality of click chemistry make it a powerful tool for linking the dansyl fluorophore to various biomolecules or molecular scaffolds. nih.govnih.gov While CuAAC is widely used, copper-free alternatives like strain-promoted azide-alkyne cycloaddition (SPAAC) have also been developed to avoid potential copper cytotoxicity in biological systems. nih.govbiochempeg.com

Isotopic Labeling Approaches for Quantitative Analytical Research (e.g., Deuteration, Carbon-13 Labeling)

Isotopically labeled analogs of this compound are valuable tools for quantitative analytical research, particularly in mass spectrometry-based studies.

Deuteration: Deuterium-labeled this compound, such as Dansyl-d6-diethanolamine, is commercially available. pharmaffiliates.comlgcstandards.com In this analog, six hydrogen atoms are replaced with deuterium (B1214612). While specific synthesis routes for this exact compound are proprietary, general methods for the α-deuteration of amines involve H/D exchange using deuterium oxide (D₂O) as the deuterium source under mild conditions. rsc.org These deuterated standards are used as internal standards in quantitative analyses to improve accuracy and precision.

Carbon-13 Labeling: A prevalent strategy for isotopic labeling involves the use of ¹³C-dansyl chloride. nih.govacs.orgnih.gov In this approach, two carbon atoms in the dansyl chloride reagent are replaced with the heavier ¹³C isotope. nih.govspringernature.com When this "heavy" ¹³C-dansyl chloride reacts with diethanolamine, it produces a "heavy" version of this compound. In a typical quantitative metabolomics experiment, a biological sample is split into two portions. One is derivatized with normal ¹²C-dansyl chloride ("light"), and the other is derivatized with ¹³C-dansyl chloride ("heavy"). nih.gov The samples are then mixed and analyzed by mass spectrometry. The ratio of the peak intensities for the light and heavy versions of each detected compound allows for precise relative quantification. researchgate.net This differential labeling technique significantly enhances the accuracy of metabolomic profiling. acs.orgresearchgate.net

Incorporation of this compound Moieties into Complex Molecular Architectures

The this compound unit serves as a versatile fluorescent building block that can be integrated into a variety of more complex molecular structures.

Research has shown its incorporation into sequence-defined oligo-dithiocarbamates. nih.gov In this work, a branched system was created by first reacting this compound with chloroacetyl chloride, followed by a three-component reaction to build the oligomer. nih.gov This demonstrates its use as an initiator for creating larger, functional macromolecules with fluorescent properties. nih.gov

Furthermore, the alkynylated derivative of this compound is a key component in the synthesis of dansyl-triazole-based macrocycles designed for fluorescent sensing. rsc.org In another example, a dansyl-labeled ligand for a vanadyl complex was synthesized using a derivative of dansyl chloride and diethanolamine, showcasing its utility in creating fluorescent metal complexes for studying biological interactions. ljmu.ac.uk The dansyl group, originating from dansyl chloride, has also been grafted onto the interlayer surface of kaolinite, indicating its use in the functionalization of inorganic materials. researchgate.net These examples highlight the adaptability of the this compound moiety as a component for constructing sophisticated fluorescent probes, sensors, and materials.

Spectroscopic Characteristics and Photophysical Basis for Research Applications

Exploitation of Dansyl-Diethanolamine's Intrinsic Fluorescence for Enhanced Analytical Sensitivity

The core of this compound's utility lies in the intrinsic fluorescence of the dansyl group. rsc.org The dansyl fluorophore possesses a high quantum yield, meaning it efficiently converts absorbed light into emitted fluorescent light, which is fundamental to its application in high-sensitivity detection. acs.org While dansyl chloride itself is essentially non-fluorescent, its reaction with primary or secondary amines, such as diethanolamine (B148213), results in a product that is strongly fluorescent. nih.govmdpi.com This "off-on" characteristic is pivotal for its use in derivatization chemistry; it ensures that the measured signal originates almost exclusively from the analyte that has been tagged. nih.gov

The fluorescence of the dansyl group arises from an intramolecular charge transfer (ICT) process, occurring from the electron-rich dimethylamino group to the electron-deficient sulfonyl group. rsc.org This process results in a large excited-state dipole moment, which is a key factor in its environmental sensitivity. A significant feature of the dansyl fluorophore is its characteristically large Stokes shift—the difference between the maximum wavelengths of absorption (excitation) and emission. rsc.org For instance, a dansyl-appended macrocycle derived from diethanolamine exhibited an absorption maximum at 332 nm and an emission maximum at 567 nm, resulting in a very large Stokes shift of 235 nm. rsc.org Such a large shift is highly beneficial for fluorescence-based applications as it minimizes self-absorption and inner filter effects, leading to a higher signal-to-noise ratio and improved analytical sensitivity. rsc.org The use of dansyl chloride to derivatize diethanolamine has been successfully applied in analytical methods like high-performance liquid chromatography (HPLC) to detect trace amounts of diethanolamine in complex matrices such as cosmetics. rsc.orgresearchgate.net

Table 1: Photophysical Properties of a this compound Derivative

| Property | Value | Source |

| Absorption Maximum (λabs) | 332 nm | rsc.org |

| Emission Maximum (λem) | 567 nm | rsc.org |

| Stokes Shift (Δλ) | 235 nm | rsc.org |

| Excitation Wavelength Used | 330 nm | rsc.org |

Investigation of Solvatochromic Effects on this compound's Spectroscopic Behavior

Solvatochromism refers to the change in a substance's color—or more broadly, its absorption or emission spectra—with a change in the polarity of the solvent. This compound and related dansyl derivatives exhibit pronounced positive solvatochromism, where the emission maximum shifts to a longer wavelength (a red shift) as the polarity of the solvent increases. rsc.orgunibo.it

This phenomenon is a direct consequence of the intramolecular charge transfer (ICT) character of the dansyl fluorophore's excited state. rsc.org In the ground state, the molecule is less polar than in the excited state. When the molecule absorbs a photon and transitions to the excited state, there is a significant redistribution of electron density, creating a large excited-state dipole. In polar solvents, the solvent molecules can reorient around this excited-state dipole, stabilizing it and lowering its energy. This stabilization effect is more pronounced in more polar solvents. As the energy of the excited state is lowered, the energy gap between the excited and ground states for fluorescence emission decreases, resulting in a shift of the emission to longer, lower-energy wavelengths. unibo.it The presence of the dimethylamino group (an electron-pair donor) and the sulfonamido group (an electron-pair acceptor) makes the dansyl moiety highly susceptible to these solvent interactions. unibo.it The solvatochromic behavior of a dansyl-based macrocycle derived from diethanolamine has been demonstrated across a range of solvents, showing a clear shift in emission. researchgate.net

Table 2: Solvatochromism of a this compound-based Macrocycle in Various Solvents

| Solvent | Emission Color | Source |

| Hexane | Blue | researchgate.net |

| Toluene | Greenish-Blue | researchgate.net |

| Dichloromethane (B109758) | Green | researchgate.net |

| Acetonitrile | Yellow-Green | researchgate.net |

| Methanol | Yellow | researchgate.net |

Mechanisms of Fluorescence Quenching and Enhancement in Sensing Paradigms

The sensitivity of this compound's fluorescence to its environment makes it an excellent component in fluorescent sensors. The sensing mechanism typically relies on either fluorescence quenching ("turn-off") or enhancement ("turn-on") upon interaction with a specific analyte.

Fluorescence Quenching is a process that decreases the intensity of the fluorescence signal. Several mechanisms can be responsible for this effect:

Photoinduced Electron Transfer (PET): This is a common quenching mechanism where, upon excitation, an electron is transferred from the excited fluorophore to an adjacent quencher molecule, or vice-versa. This process provides a non-radiative pathway for the excited state to return to the ground state, thus preventing the emission of a photon. For dansyl-based fluorogens, the thermodynamic feasibility of PET can be confirmed by measuring the redox potentials of the dansyl group and the quenching moiety. acs.org If electron transfer from the excited dansyl group to the quencher is energetically favorable (exergonic), PET will occur, leading to quenching. acs.org

Hindered Intramolecular Charge Transfer (ICT): In some sensing systems, the analyte can interact with the fluorophore in a way that disrupts the normal ICT process. For example, when a dansyl-based sensor interacts with an electron-deficient analyte, such as a nitroaromatic compound, the charge transfer from the dimethylamino group to the sulfonyl group can be hindered, leading to a decrease in fluorescence intensity. rsc.org

Static and Dynamic Quenching: Quenching can be classified as static or dynamic. Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. nih.gov Dynamic quenching, also known as collisional quenching, occurs when the quencher collides with the fluorophore while it is in the excited state. nih.gov The efficiency of dynamic quenching is often described by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. rsc.org Studies on dansyl-based macrocycles have used Stern-Volmer plots to quantify the extent of quenching by proteins and other molecules. rsc.org

Fluorescence Enhancement occurs when the interaction with an analyte removes a pre-existing quenching pathway. For example, a molecule might be designed with a quenching group attached to the dansyl fluorophore via a linker. In its free state, the fluorescence is quenched (e.g., via PET). Upon binding to a target analyte, a conformational change can occur that moves the quenching group away from the fluorophore, restoring its fluorescence in a "turn-on" response. acs.org This principle is the basis for creating highly specific and sensitive fluorogenic probes. acs.org

Applications in Advanced Analytical Chemistry and Chemical Sensing

Fluorescent Derivatization for Chromatographic Detection Systems

Pre-column derivatization with a dansyl-containing reagent is a widely employed strategy to enhance the detectability of analytes that lack a native chromophore or fluorophore. This process involves a chemical reaction that attaches the fluorescent dansyl tag to the target molecule, making it visible to highly sensitive fluorescence detectors.

Dansylation is a classic and effective technique for the analysis of compounds containing primary and secondary amine or phenolic hydroxyl groups by HPLC with fluorescence detection (HPLC-FLD). psu.eduresearchgate.net The reaction typically involves dansyl chloride, which reacts with the analyte in a basic medium to form a highly fluorescent derivative. researchgate.net These derivatives can be excited by light at one wavelength and will emit light at a longer wavelength; for instance, dansyl-glycine exhibits excitation and emission wavelengths of 324 nm and 559 nm, respectively. researchgate.net

This derivatization significantly enhances sensitivity, allowing for the detection of analytes at very low concentrations. For example, the analysis of the antiarrhythmic drug Tocainide in plasma as its dansyl derivative achieved detection limits of 0.1 µg/ml. psu.edu Similarly, polyamines can be detected at levels approaching 0.5 ng. psu.edu The resulting dansylated compounds are typically separated using reversed-phase HPLC on C8 or C18 columns. researchgate.netcore.ac.uk This approach has been successfully applied to a diverse range of analytes, including amino acids, biogenic amines, alkaloids, and phenolic compounds. psu.eduresearchgate.net

| Analyte Class | Derivatizing Agent | Typical Column | Detection Principle | Reported Detection Limit | Reference |

|---|---|---|---|---|---|

| Amino Acids | Dansyl chloride | Reversed-phase C8 or C18 | Fluorescence (Ex: ~324 nm, Em: ~559 nm) | Picomole to nanogram range | researchgate.netcore.ac.uk |

| Polyamines | Dansyl chloride | Reversed-phase | Fluorescence | ~0.5 ng | psu.edu |

| Phenols (from pesticides) | Dansyl chloride | Not specified | Fluorescence | 0.1 ppm (for carbofuran) | psu.edu |

| Primary Amine Drugs (Tocainide) | Dansyl chloride | Not specified | Fluorescence | 0.1 µg/ml (in plasma) | psu.edu |

While HPLC-FLD is highly sensitive, coupling liquid chromatography with mass spectrometry (LC-MS) provides superior specificity and structural information. Derivatization with dansyl chloride has been shown to significantly enhance LC-MS/MS analysis, particularly for small, polar compounds that are otherwise difficult to detect. nih.gov

A key advantage of dansylation in LC-MS is the improved ionization efficiency and chromatographic behavior of the analytes. nih.gov For example, a method developed for the analysis of glyphosate (B1671968), AMPA, and glufosinate (B12851) in food matrices demonstrated that dansylation allowed for their separation on a standard C18 column. nih.gov This process improves electrospray stability and can lead to better peak shapes and lower standard deviations in calibration curves. nih.gov Furthermore, the derivatization byproducts can be chromatographically separated from the analytes of interest, preventing contamination of the mass spectrometer's ion source. nih.gov

The robustness of dansylation-based methods makes them suitable for trace analysis in complex sample matrices such as food, environmental samples, and biological fluids. core.ac.uknih.gov Developing and validating these methods involves optimizing several parameters, including the derivatization reaction conditions (e.g., pH, temperature, time) and the subsequent extraction and cleanup steps. researchgate.netrsc.org

For instance, a method for determining diethanolamine (B148213) in cosmetics involved an in situ derivatization with dansyl chloride within a micellar extraction system using Triton X-114. rsc.orgresearchgate.net The validation of this method demonstrated excellent performance, with a limit of detection (LOD) of 0.57 µg/g⁻¹ and recoveries between 89.9% and 96.4%. rsc.orgresearchgate.net Similarly, a validated LC-MS/MS method for analyzing glyphosate and related compounds in milk, honey, and liver showed limits of quantification (LOQ) as low as 10 µg/kg⁻¹. nih.gov These examples underscore the reliability and sensitivity of dansylation for regulatory monitoring and research.

| Analyte | Matrix | Analytical Technique | Limit of Detection (LOD) / Quantification (LOQ) | Reference |

|---|---|---|---|---|

| Diethanolamine | Cosmetics | HPLC-FLD | LOD: 0.57 µg/g⁻¹, LOQ: 1.72 µg/g⁻¹ | rsc.orgresearchgate.net |

| AMPA and Glufosinate | Milk, Cucumber, Honey, Liver | LC-MS/MS | LOQ: 10 µg/kg⁻¹ | nih.gov |

| Glyphosate | Milk, Cucumber, Honey, Liver | LC-MS/MS | LOQ: 10-25 µg/kg⁻¹ | nih.gov |

| Biogenic Amines | Intestinal/Fecal Samples | HPLC-FLD | LOQ: 1–5 mg/kg⁻¹ | researchgate.net |

Development of Chemical and Biosensing Platforms utilizing Dansyl-Diethanolamine

The environmentally sensitive fluorescence of the dansyl group makes it an excellent building block for chemical sensors and biosensors. Probes incorporating a dansyl fluorophore can be designed to signal the presence of a specific analyte through a change in their fluorescence emission, such as an increase ("turn-on") or decrease ("turn-off" or quenching). nih.gov

Fluorescent probes based on dansyl derivatives are engineered to achieve high selectivity and sensitivity for a target analyte. nih.gov The design strategy often involves linking the dansyl fluorophore to a receptor moiety that specifically binds the target. This binding event triggers a conformational or electronic change that modulates the fluorescence output.

One common mechanism is Photoinduced Electron Transfer (PET). In a "turn-on" sensor for hydrogen sulfide (B99878) (H₂S), a dansyl fluorophore was complexed with copper (II) ions. nih.gov The paramagnetic Cu(II) quenches the dansyl fluorescence. Upon introduction of H₂S, the strong affinity between copper and sulfide leads to the formation of insoluble copper sulfide, releasing the free, highly fluorescent dansyl moiety and resulting in a significant "turn-on" signal. nih.gov This probe exhibited a low detection limit of 11 nM for H₂S. nih.gov Similar design principles have been used to create selective probes for other analytes, including cysteine and various metal ions. rsc.orgnih.gov

A significant application of dansyl-based sensors is the detection of nitro-containing compounds, a class of molecules that includes explosives and certain pharmaceuticals. rsc.orgysu.am These electron-deficient compounds can act as effective fluorescence quenchers for electron-rich fluorophores like dansyl. ysu.am

Researchers have developed novel fluorescent macrocycles incorporating a dansyl-triazole structure for the selective detection of nitro-containing antibiotics and other nitro-heteroaromatics in aqueous samples. rsc.orgnih.gov The sensor shows a strong fluorescence emission that is selectively quenched in the presence of nitroaromatics like dimetridazole (B1670680) (DMI), nitrofurantoin (B1679001) (NFT), and nitrofurazone (B1679002) (NFZ). researchgate.net This detection was effective in real samples and on paper strips, with sensitivity in the submicromolar range. rsc.org Another approach involved immobilizing a dansyl fluorophore onto a glass slide to create a film sensor. ysu.am This film demonstrated strong and reversible fluorescence quenching in the presence of nitroaromatics like 2,4,6-trinitrotoluene (B92697) (TNT), which is attributed to a static quenching mechanism likely involving electron transfer from the excited dansyl group to the electron-deficient nitroaromatic compound. ysu.am

Solid-Phase Sensing Strategies (e.g., Paper Strip Assays)

The application of this compound and related dansyl compounds in solid-phase sensing represents a significant advancement in analytical chemistry, offering methodologies for the preconcentration and detection of various analytes. While direct use of this compound on paper strip assays is not extensively documented, the underlying principle of using the dansyl group's fluorescent properties is well-established in other solid-phase formats, most notably in solid-phase extraction (SPE) cartridges. These strategies often involve the use of dansyl chloride as a derivatizing agent to tag analytes immobilized on a solid support, thereby rendering them fluorescent for subsequent detection.

Research has demonstrated that derivatization on solid supports provides a robust alternative to solution-based methods, often improving analysis time and sample handling. researchgate.net One of the most common solid supports utilized for this purpose is the C18 cartridge. dss.go.th The general procedure involves passing a sample containing the target amines through the cartridge, where the analytes are retained. Subsequently, a solution of dansyl chloride is passed through the cartridge, leading to an in-situ derivatization of the trapped analytes. The resulting fluorescent dansyl-analyte conjugates can then be eluted and quantified, typically using high-performance liquid chromatography (HPLC) with fluorescence or chemiluminescence detection. researchgate.netdss.go.th

This solid-phase derivatization technique has been successfully applied to the analysis of various biogenic amines, including polyamines such as putrescine, cadaverine, spermidine, and spermine, in complex matrices like urine. dss.go.th The optimal conditions for this process on C18 cartridges have been identified as using an amine solution buffered at a high pH (around 12) and a 2 mM dansyl chloride solution for the derivatization step at room temperature. dss.go.th This method proves advantageous over traditional solution-phase dansylation by avoiding high temperatures that could degrade the derivatives and by streamlining the sample cleanup and concentration steps. dss.go.thrsc.org

The sensitivity of these solid-phase strategies is a key feature. For the analysis of polyamines in urine, detection limits have been reported to be as low as 10 ng/mL, and with a concentration step, this can be improved to 2 ng/mL. dss.go.thrsc.org The use of chemiluminescence detection for the dansylated amines can further enhance sensitivity, with improvements of 2 to 10 times over fluorescence detection and 3 to 75 times over UV detection, achieving detection limits in the range of 0.15 to 0.9 µg/L for short aliphatic amines. researchgate.net

While paper strips are a cost-effective and portable platform, the integration of dansyl-based sensing onto them has been explored more with complex derivatives. For instance, a novel dansyl-triazole-based fluorescent macrocycle, which is synthesized using diethanolamine as a starting material, has been incorporated into paper strips for the on-site detection of nitro-containing antibiotics. mdpi.com This indicates a promising direction for the future development of paper-based sensors involving the core dansyl structure.

The research findings on the application of dansyl chloride in solid-phase extraction for the detection of various amines are summarized in the table below.

| Solid Support | Analyte(s) | Derivatizing Agent | Detection Method | Detection Limit | Reference(s) |

| C18 SPE Cartridges | Putrescine, Cadaverine, Spermidine, Spermine | Dansyl chloride | HPLC-Fluorescence | 10 ng/mL (2 ng/mL with concentration) | dss.go.thrsc.org |

| C18 SPE Cartridges | Methylamine, Ethylamine, Butylamine, Diethylamine, Pentylamine, Hexylamine | Dansyl chloride | HPLC-Chemiluminescence | 0.15 - 0.9 µg/L | researchgate.net |

| Ostro Plate (SPE) | Amine/phenol, carboxyl, and carbonyl-containing sub-metabolomes | Dansyl chloride | LC-MS/MS | Not specified | nih.gov |

Investigations in Biomolecular Chemistry and Labeling Protocols

Covalent Labeling of Biomolecules for Structural and Dynamic Studies

Dansylation has proven to be a valuable tool for studying the structure and dynamics of proteins. The mild labeling conditions, small size of the dansyl group, and rapid reaction kinetics are beneficial for these types of investigations. mdpi.comnih.gov The fluorescence of dansyl-protein conjugates is particularly sensitive to the local environment, making it a useful probe for tracking changes in protein conformation and interactions. wikipedia.org

Covalent labeling of solvent-accessible lysine (B10760008) residues is a common strategy for studying protein structure, primarily due to the residue's nucleophilic amine group and its relative abundance in proteins. mdpi.com Dansyl chloride is an effective reagent for this purpose, reacting preferentially and quickly with the primary amine of lysine side chains. mdpi.com

Research has focused on developing robust protocols for lysine dansylation that maintain the protein's native structure. mdpi.com Studies using model proteins have demonstrated that dansylation can be achieved across a pH range of 6.0 to 9.5 without significantly altering the protein's native conformation. mdpi.com For example, myoglobin (B1173299) and alcohol dehydrogenase (ADH) have been used as models for a small, monomeric, cofactor-containing protein and a large, multimeric protein complex, respectively, to validate the utility of dansyl chloride as a probe for native protein structures. mdpi.comnih.gov The fluorescent tags can also be used to identify specific lysine residues involved in enzyme-catalyzed crosslinking reactions. mdpi.com

Table 1: Model Protein Systems for Lysine Dansylation Studies

| Model Protein | Type | Key Findings from Dansylation Studies | Reference |

| Myoglobin | Small, monomeric, cofactor-containing | Established that multiple dansyl labels could be attached without altering the native-like conformation or interfering with heme cofactor binding. | mdpi.com, nih.gov |

| Alcohol Dehydrogenase (ADH) | Large, multimeric complex | Showed that dansylation had a negligible effect on the conformation of the protein complex. | mdpi.com, nih.gov |

| Human Tau protein | Intrinsically disordered | Used to identify specific lysine residues susceptible to transglutaminase-induced crosslinking via a dansyl-containing probe. | mdpi.com |

Understanding the dynamics of protein folding and conformational changes is crucial in biochemistry. nih.gov The environmental sensitivity of the dansyl probe makes it a powerful tool for these investigations. wikipedia.org When a dansyl group attached to a protein moves into a more hydrophobic environment, such as the interior of a folding protein, its fluorescence intensity increases significantly. thermofisher.com This phenomenon allows researchers to monitor folding processes and identify partially folded intermediates, such as "molten globules," which are characterized by exposed hydrophobic regions. thermofisher.com

Crucially, studies have shown that the labeling process itself does not induce significant unfolding or conformational changes in model protein systems. mdpi.com Using techniques like native mass spectrometry and ion mobility mass spectrometry, researchers have confirmed that the introduction of several dansyl moieties has a negligible effect on the native-like conformation of proteins and their complexes. mdpi.comnih.gov This ensures that the observed changes in fluorescence are due to the protein's intrinsic dynamics rather than artifacts introduced by the chemical modification. mdpi.com This is a significant advantage, as some labeling techniques can alter a protein's local structure and function. mdpi.com

The ability of proteins to interact with each other and with non-protein cofactors is fundamental to their biological function. thejamesonlab.commpg.de Dansylation provides a method to study these interactions without disrupting them. mdpi.com

Investigations using myoglobin, a protein that binds a heme cofactor, showed that the cofactor remained bound even after the protein was labeled with multiple dansyl groups. mdpi.com This indicates that the dansylation of accessible lysine residues does not interfere with critical non-covalent protein-ligand interactions. mdpi.com Similarly, studies on the large, multi-subunit alcohol dehydrogenase (ADH) complex demonstrated that the protein-protein interactions holding the complex together were not altered by the labeling process. mdpi.com The fluorescence polarization of dansyl-labeled proteins can also be used to determine the dissociation constants of protein complexes, providing quantitative data on the strength of these interactions. thejamesonlab.com

Table 2: Effect of Dansylation on Myoglobin-Heme Cofactor Interaction

| Protein State | Number of Dansyl Labels | Heme Cofactor Binding | Structural Integrity | Reference |

| Holo-Myoglobin (pH 7) | Up to 3 | Heme remained bound | No significant structural change or unfolding observed. | mdpi.com |

| Apo-Myoglobin (pH 6-9.5) | N/A (unlabeled control) | N/A | Stable conformation confirmed by CCS values. | mdpi.com |

| Holo-Myoglobin (pH 6-9.5) | N/A (unlabeled control) | Heme is bound | Stable conformation confirmed by CCS values. | mdpi.com |

Quantitative Metabolomics Profiling using Dansyl Derivatization

Dansylation is a cornerstone of modern metabolomics, particularly for the analysis of metabolites containing amine and phenolic hydroxyl groups. nih.govspringernature.com The derivatization process overcomes a significant challenge in liquid chromatography-mass spectrometry (LC-MS) by improving the retention of otherwise polar metabolites on standard reverse-phase columns and enhancing their ionization signal. nih.gov

A high-performance technique for quantitative metabolomics involves differential chemical isotope labeling (CIL) using light (¹²C₂-) and heavy (¹³C₂-) versions of dansyl chloride. nih.govspringernature.com This method allows for precise and accurate comparison of metabolomes across different biological samples, for instance, from healthy versus diseased subjects. nih.gov

In this approach, two samples for comparison are separately labeled, one with the "light" reagent and one with the "heavy" reagent. springernature.com The samples are then mixed, and the peak intensity ratio of each resulting light/heavy metabolite pair, as measured by LC-MS, provides accurate relative quantification. nih.govspringernature.com This CIL LC-MS method can generate comprehensive profiles, enabling the relative concentration changes of hundreds or thousands of amine- and phenol-containing metabolites to be compared simultaneously. nih.gov Furthermore, by using a library of isotope-labeled standards, the technique can provide absolute concentration values for many metabolites. researchgate.net

Table 3: Features of Isotope-Labeled Dansylation for Metabolomics

| Feature | Description | Benefit | Reference |

| Differential Labeling | Use of ¹²C₂- and ¹³C₂-dansyl chloride reagents. | Allows for mixing of comparative samples, reducing analytical variability. | nih.gov, springernature.com |

| Quantitative Analysis | Relative quantification from the peak intensity ratio of ¹²C/¹³C labeled pairs. Absolute quantification with a standard library. | High precision and accuracy in determining metabolite concentration changes. | nih.gov, researchgate.net |

| Broad Coverage | Labels primary/secondary amines and phenolic hydroxyl groups. | Enables comprehensive profiling of a large sub-metabolome in a single run. | springernature.com, researchgate.net |

| Enhanced Detection | Dansyl group increases chromatographic retention and ESI-MS signal. | 1-3 orders of magnitude signal enhancement over underivatized molecules. | researchgate.net |

The analysis of metabolites in complex biological matrices, such as plasma or tissue extracts, requires robust and optimized methods. nih.govresearchgate.net Several modifications to dansylation protocols have been developed to improve efficiency and reliability. nih.gov For instance, in the analysis of neuroactive amino acids in rat brain tissue and rabbit plasma, isocratic elution was used in HPLC instead of gradient elution. nih.govresearchgate.net This change reduced the time and cost of the analysis while still achieving effective separation of 12 different amino acids within 35 minutes. nih.govresearchgate.net

Further optimization involves the composition of the mobile phase to improve the separation of the derivatized products from excess reagent, simplifying the chromatogram. nih.govresearchgate.net The selection of an appropriate internal standard is also critical for improving the reproducibility and reliability of the procedure. nih.gov For general metabolomics, protocols have been refined to ensure they are robust and can be used on standard, multi-purpose LC-MS instruments without requiring specialized setups or solvent additives like ion-pairing agents, which can interfere with other assays. nih.gov

Dansyl-Diethanolamine Interactions with Amino Acids and Antibodies

The dansyl group, derived from Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride), is a widely utilized fluorescent probe in biochemistry. wikipedia.org Its utility stems from its ability to covalently label molecules containing primary and secondary amine groups, such as amino acids. sigmaaldrich.comresearchgate.net The derivatization process, known as dansylation, is a robust method for fluorescently tagging these biomolecules, enabling their detection and analysis. nih.gov The reaction typically involves incubating the amine-containing sample with dansyl chloride in a buffer solution. researchgate.netnih.gov This foundational reaction is central to understanding the interactions of dansyl derivatives, including this compound.

A derivative of this compound has been synthesized by reacting dansyl chloride with diethanolamine (B148213) in the presence of triethylamine. rsc.org This product can be further modified, for instance, to create fluorescent macrocycles used in molecular sensing. rsc.orgresearchgate.net The interactions of such dansyl compounds with amino acids and antibodies are of significant interest for their applications in protein chemistry and immunoassays.

Interactions with Amino Acids

The dansyl group provides an anchor for binding to proteins, primarily through interactions with amino acid residues. The nature of these interactions has been elucidated through structural studies of human serum albumin (HSA) in complex with various dansylated amino acids. semanticscholar.org These studies reveal that the binding location on the albumin protein is dependent on the properties of the amino acid side chain. semanticscholar.org Dansylated amino acids with polar or charged side chains, such as dansyl-L-asparagine, dansyl-L-arginine, and dansyl-L-glutamate, preferentially bind to a region known as drug site 1. semanticscholar.org Conversely, those with nonpolar or hydrophobic side chains tend to occupy drug site 2. semanticscholar.org

In these complexes, the dansyl moiety itself establishes crucial anchoring interactions with the protein. semanticscholar.org For instance, the sulfonyl (SO2) group of the dansylated amino acid consistently interacts with polar groups within the binding pocket. semanticscholar.org A specific hydrogen bond is frequently observed between an oxygen atom of the SO2 group and the side chain of the amino acid residue Tyrosine-411 in HSA. semanticscholar.org

| Dansylated Amino Acid | Abbreviation | Preferential HSA Binding Site | Reference |

|---|---|---|---|

| Dansyl-L-asparagine | DanN | Drug Site 1 | semanticscholar.org |

| Dansyl-L-glutamate | DanE | Drug Site 1 | semanticscholar.org |

| Dansyl-L-arginine | DanR | Drug Site 1 | semanticscholar.org |

| Dansyl-L-phenylalanine | DanF | Drug Site 2 | semanticscholar.org |

| Dansyl-L-norvaline | DanNV | Drug Site 2 | semanticscholar.org |

Furthermore, a fluorescent macrocycle synthesized from a this compound derivative was shown to interact with several proteins, indicating the accessibility of the dansyl group for biomolecular interactions. rsc.org The bioactivity was investigated by observing the fluorescence quenching of the macrocycle upon interaction with these proteins. rsc.org

| Protein | Reference |

|---|---|

| Bovine Serum Albumin (BSA) | rsc.org |

| Human Serum Albumin (HSA) | rsc.org |

| Lysozyme | rsc.org |

| Proteinase | rsc.org |

| Trypsin | rsc.org |

Interactions with Antibodies

The dansyl group can function as a hapten, a small molecule that elicits an immune response only when attached to a large carrier such as a protein. nih.gov Consequently, highly specific anti-dansyl antibodies have been developed. thermofisher.com These antibodies recognize and bind to the dansyl moiety of conjugates. thermofisher.com An IgG3/κ isotype control antibody specific for the dansyl hapten has been used in multiple myeloma research, highlighting its utility in immunological studies. nih.gov

The binding of an anti-dansyl antibody to a dansyl-labeled molecule has significant effects on the fluorophore's properties. thermofisher.com A key characteristic of this interaction is the enhancement of the dansyl group's fluorescence. thermofisher.com Furthermore, the interaction typically induces a notable blue shift in the emission spectrum of the dansyl fluorophore. thermofisher.com

| Condition | Approximate Emission Maximum | Effect | Reference |

|---|---|---|---|

| Dansyl fluorophore in water | ~520 nm | Base fluorescence | thermofisher.com |

| Dansyl fluorophore bound to anti-dansyl antibody | ~450 nm | Fluorescence enhancement and blue shift | thermofisher.com |

To facilitate this interaction, dansylating reagents are often designed with a spacer arm, such as the aminohexanoyl spacer in Dansyl-X. thermofisher.com This spacer reduces the potential for steric hindrance between the fluorophore and the biomolecule it is labeling, making the dansyl group more accessible for antibody binding. thermofisher.com

Contributions to Supramolecular Chemistry and Materials Science

Design and Synthesis of Dansyl-Modified Macrocycles and Supramolecular Assemblies

The incorporation of the dansyl unit, often derived from the reaction of dansyl chloride with diethanolamine (B148213), into macrocyclic structures is a key strategy for creating advanced host-guest systems and fluorescent sensors. rsc.org Macrocycles are advantageous in host-guest chemistry because their pre-organized conformation reduces the entropic penalty during binding, leading to efficient molecular recognition. rsc.org Attaching a fluorophore like dansyl to these structures allows for the detection and tracking of various analytes through changes in fluorescence. rsc.orgresearchgate.net

A prominent and highly efficient method for synthesizing dansyl-modified macrocycles is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgorganic-chemistry.org This reaction is favored for its high yield, specificity, tolerance to various functional groups, and mild reaction conditions, often proceeding in aqueous media. organic-chemistry.orguq.edu.au The CuAAC reaction forms a stable, rigid 1,2,3-triazole ring that serves as a linker connecting different parts of the macrocyclic structure. uq.edu.au

A representative example is the synthesis of a Dansyl-Triazole based Macrocycle (DTMC). The process begins with the synthesis of a dialkyne derivative containing the dansyl fluorophore. rsc.org This is achieved in a two-step process:

Synthesis of Dansyl-diethanolamine: Dansyl chloride is reacted with diethanolamine in the presence of a base like triethylamine. rsc.orgrsc.org

Propargylation: The resulting this compound product is then reacted with propargyl bromide using a strong base, such as sodium hydride, to attach two alkyne functional groups. rsc.org

Separately, a diazide component is synthesized. rsc.org The crucial macrocyclization step involves the bimolecular heterodifunctional click reaction between the dansyl-containing dialkyne and the diazide, catalyzed by copper(I). rsc.org This reaction efficiently joins the two components to form the final aza-oxa-macrocycle, where the newly formed triazole rings are integral parts of the macrocyclic backbone. rsc.org

The triazole ring formed via the CuAAC reaction is not merely a linker but a functional component that contributes to the macrocycle's properties. uq.edu.au The combination of the dansyl fluorophore and the aza-oxa-triazole-based macrocyclic structure imparts unique and valuable characteristics.

Fluorescent Properties: Dansyl-triazole macrocycles (DTMC) exhibit significant fluorescence properties, including a high Stokes shift (a large separation between the excitation and emission maxima). rsc.org This is a highly desirable feature for fluorescence-based sensing and imaging as it minimizes self-absorption and quenching, leading to a better signal-to-noise ratio. rsc.org The fluorescence originates from an intramolecular charge transfer (ICT) process within the dansyl group, from the electron-donating dimethylamino group to the electron-withdrawing sulfonyl group. rsc.org These macrocycles also show positive solvatochromism, meaning their emission wavelength changes with the polarity of the solvent. rsc.org

Sensing Applications: These macrocycles have been developed as highly selective and sensitive fluorescent sensors. For instance, DTMC has been successfully used to detect nitro-containing aromatic drugs, which are potential environmental pollutants from aquaculture. rsc.org The fluorescence of the macrocycle is quenched in the presence of these nitroaromatic compounds. rsc.org The sensor has demonstrated its effectiveness in real-world samples like lake water, tap water, and milk, with a detection limit on the submicromolar scale. rsc.org Furthermore, the sensor has been adapted for use on paper strips for on-site detection. rsc.org

Bioactivity and Protein Interactions: The unique structure of aza-oxa-triazole based macrocycles allows them to interact effectively with biomolecules like proteins. rsc.orgresearchgate.net The bioactivity of DTMC was investigated by studying its interaction with various proteins, including Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA). rsc.org These interactions can be monitored by the quenching of the macrocycle's fluorescence. The strength of these interactions has been quantified using the Stern-Volmer quenching constant (Ksv) and calculated binding energies, indicating that these macrocycles are promising candidates for applications such as drug delivery vehicles. rsc.org

| Protein | Stern-Volmer Quenching Constant (Ksv) (x 10³ M⁻¹) | Binding Energy (kcal mol⁻¹) |

|---|---|---|

| Human Serum Albumin (HSA) | 7.78 ± 0.13 | -10.8 |

| Bovine Serum Albumin (BSA) | 6.07 ± 0.08 | -9.9 |

| Lysozyme | 4.56 ± 0.19 | -7.9 |

| Proteinase | 7.24 ± 0.14 | -8.3 |

| Trypsin | 5.44 ± 0.16 | -8.1 |

Development of Novel Biomaterials and Functional Polymers Incorporating this compound

The fluorescent properties of the dansyl group have been widely exploited in the development of functional polymers and biomaterials. By incorporating this compound or other dansyl derivatives into polymer chains, materials with built-in sensing or imaging capabilities can be created. tsijournals.comdergipark.org.tr

One approach involves the chemical modification of existing polymers. For example, fluorescent polyacrylamide has been synthesized by reacting polyacrylamide with dansyl chloride via a nucleophilic substitution mechanism. tsijournals.com This process attaches the dansyl moiety to the polymer backbone, conferring strong fluorescence to the material. tsijournals.com

Another strategy is to use dansyl-functionalized initiators or monomers in polymerization reactions. A hexa-armed star polymer with a phosphazene core and poly(ε-caprolactone) (PCL) arms, end-capped with dansyl groups (N3P3-(PCL-Dansyl)6), has been synthesized. dergipark.org.tr This material was created through ring-opening polymerization of ε-caprolactone followed by an esterification reaction to attach the dansyl groups. dergipark.org.tr Such star-shaped polymers possess unique properties like high solubility and lower viscosity compared to their linear counterparts. dergipark.org.tr This particular dansyl-functionalized star polymer has been effectively used as a fluorescent chemical sensor for the detection of nitroaromatic compounds, showing high quenching efficiency, especially for TNT. dergipark.org.tr

Water-soluble fluorescent polymers have also been designed by incorporating dansyl moieties. rsc.org In one example, a polymer was synthesized starting from the reaction of dansyl chloride with diethanolamine, which was then further reacted to form a polymer backbone containing secondary amines and ester linkages. rsc.org This design ensures water solubility and the appended dansyl groups provide the fluorescent properties. Such polymers have shown aggregation-induced emission (AIE) behavior and have been used as multi-analyte sensors for various metal ions, where the polymer gives distinct absorption and emission signals for different ions like Cu²⁺, Co²⁺, Fe²⁺, and Fe³⁺. rsc.org

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Dansyl chloride |

| Diethanolamine |

| Triethylamine |

| Propargyl bromide |

| Sodium hydride |

| Human Serum Albumin (HSA) |

| Bovine Serum Albumin (BSA) |

| Lysozyme |

| Proteinase |

| Trypsin |

| Polyacrylamide |

| Poly(ε-caprolactone) (PCL) |

| TNT (Trinitrotoluene) |

| Copper (Cu²⁺) |

| Cobalt (Co²⁺) |

| Iron (Fe²⁺, Fe³⁺) |

| Silver (Ag⁺) |

Computational Chemistry and Molecular Modeling Studies of Dansyl Diethanolamine Systems

Molecular Dynamics and Quantum Chemical Studies of Dansyl-Diethanolamine

While specific molecular dynamics (MD) and quantum chemical studies exclusively focused on this compound are not extensively documented in publicly available literature, the computational analysis of systems derived from it provides significant insights. For instance, this compound serves as a key building block in the synthesis of more complex fluorescent sensors, such as dansyl-triazole-based macrocycles (DTMC). rsc.orgrsc.org Computational modeling has been employed to understand the conformation of such resulting macrocycles and their complexes with various analytes. rsc.org

Molecular dynamics simulations are a powerful technique used to study the time-dependent behavior of molecular systems. Current time information in Edmonton, CA. For dansyl-containing compounds, MD simulations can reveal conformational changes, solvent effects, and the dynamics of interaction with target molecules. rsc.orgacs.org These simulations are often based on force fields like AMBER (Assisted Model Building with Energy Refinement), which define the potential energy of the system. rsc.org For example, in studies of dansyl amino acid derivatives interacting with molecular micelles, MD simulations have been instrumental in understanding chiral recognition mechanisms. rsc.orgacs.org These simulations can elucidate the preferred binding pockets and the stability of the resulting complexes. rsc.orgacs.org

Quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to investigate the electronic structure and photophysical properties of dansyl derivatives. nih.gov DFT calculations can provide optimized geometries and help in assigning vibrational frequencies observed in infrared spectra. nih.gov TD-DFT calculations are particularly useful for predicting electronic absorption and emission spectra, as well as understanding the nature of electronic transitions, such as intramolecular charge transfer (ICT), which is often crucial for the fluorescence properties of dansyl compounds. rsc.orgnih.gov For instance, the fluorescence of the dansyl group is often explained by a push-pull mechanism, where the electron-donating dimethylamino group pushes electron density towards the electron-withdrawing sulfonyl group. rsc.org

Prediction of Interaction Mechanisms and Binding Affinities of this compound Complexes

Computational methods are pivotal in predicting how this compound-derived structures interact with other molecules and in estimating the strength of these interactions. Molecular docking is a widely used technique to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nanoparticle. nih.gov

In studies involving dansyl-labeled inhibitors, molecular docking has been used to identify the active sites within a protein and to characterize the nature of the interactions. nih.gov These interactions can include:

Conventional Hydrogen Bonds: Crucial for the specificity and stability of binding.

Pi-Pi Stacking: Occurs between aromatic rings.

Pi-Alkyl Interactions: Involve interactions between an aromatic ring and an alkyl group. nih.gov

For example, the interaction of a dansyl-based chemosensor with copper ions (Cu²⁺) was investigated using DFT calculations. nih.gov These calculations revealed that upon binding to Cu²⁺, the dansyl moiety undergoes a conformational change, indicated by a significant alteration in the dihedral angle. nih.gov Furthermore, TD-DFT calculations showed that the binding of Cu²⁺ altered the character of the electronic transition from a π → π* transition to an intramolecular charge transfer (ICT), which was accompanied by a blue shift in the absorption spectrum and fluorescence quenching. nih.gov

The binding affinity, a measure of the strength of the interaction, can be estimated using various computational approaches. For irreversible inhibitors, the half-maximal inhibitory concentration (IC₅₀) is a key parameter. Molecular modeling and quantitative structure-activity relationship (QSAR) studies can be used to predict these values. For instance, a QSAR model predicted an IC₅₀ value of 46 nM for a dansyl-labeled steroid sulfatase inhibitor, which was in close agreement with the experimentally determined value of 69 nM. For another derivative, the IC₅₀ was found to be in the low nanomolar range, indicating very potent inhibition.

The association constant (Kₐ) or the Stern-Volmer quenching constant (K_SV) are other metrics used to quantify binding affinity in different contexts. For example, the interaction of a dansyl-based fluorescent sensor with Fe³⁺ ions was characterized by an association constant of approximately 1.1 × 10⁵ M⁻¹, suggesting a strong binding interaction. In studies of a dansyl-triazole macrocycle with various proteins, the extent of fluorescence quenching was used to determine the Stern-Volmer quenching constant, which provided a measure of the interaction strength. rsc.org

Table 1: Predicted and Experimental Binding Affinity Data for Dansyl Derivatives

| Dansyl Derivative System | Method of Determination/Prediction | Binding Affinity Metric | Value |

| 17α-dansylaminomethyl-estradiol vs. Steroid Sulfatase | QSAR Prediction | IC₅₀ | 46 nM |

| 17α-dansylaminomethyl-estradiol vs. Steroid Sulfatase | Experimental Assay | IC₅₀ | 69 nM |

| Sulfamoylated 17α-dansylaminomethyl-estradiol vs. Steroid Sulfatase | Experimental Assay | IC₅₀ | 2.1 nM |

| 8-hydroxyquinoline dansylate vs. Fe³⁺ | Fluorescence Titration | Association Constant (Kₐ) | ~1.1 × 10⁵ M⁻¹ |

| Dansyl-triazole macrocycle (DTMC) vs. Human Serum Albumin (HSA) | Fluorescence Quenching | K_SV | 7.78 × 10³ M⁻¹ rsc.org |

| Dansyl-triazole macrocycle (DTMC) vs. Bovine Serum Albumin (BSA) | Fluorescence Quenching | K_SV | 6.07 × 10³ M⁻¹ rsc.org |

Table 2: Photophysical Properties of a Dansyl-Triazole Macrocycle (DTMC)

| Property | Value |

| Absorption Maximum (λ_max) | 332 nm rsc.org |

| Emission Maximum (λ_em) | 567 nm rsc.org |

| Stokes Shift (Δλ) | 235 nm rsc.org |

| Quantum Yield (Φ) | 0.308 rsc.org |

Methodological Advancements and Future Research Trajectories of Dansyl Diethanolamine Research

Optimization of Dansyl-Labeling Protocols and Reaction Conditions for Specific Research Objectives

The successful application of Dansyl-diethanolamine as a fluorescent label hinges on the precise control of the labeling reaction. Optimization of the protocol is crucial to ensure high labeling efficiency and specificity for the target molecule. Key parameters that require careful consideration include pH, temperature, reaction time, and the molar ratio of reactants.

The reaction between dansyl chloride and the secondary amine of diethanolamine (B148213) is most efficient under alkaline conditions, typically at a pH between 9.5 and 11.0. nih.gov At this pH, the amine group is deprotonated and thus more nucleophilic, facilitating its reaction with the sulfonyl chloride group of dansyl chloride. However, excessively high pH can lead to increased hydrolysis of dansyl chloride, a competing side reaction that reduces the yield of the desired product. nih.gov

Temperature and reaction time are interdependent variables that must be optimized for each specific application. While elevated temperatures can increase the reaction rate, they can also promote the degradation of the dansyl moiety and the target molecule. A systematic approach, such as a time-course experiment at various temperatures, is often necessary to identify the optimal balance. For many applications involving sensitive biological molecules, performing the reaction at room temperature or even on ice for a longer duration may be preferable to minimize degradation. nih.gov

The molar ratio of Dansyl chloride to the analyte is another critical factor. A significant molar excess of Dansyl chloride is often employed to drive the reaction to completion. However, a very large excess can lead to non-specific labeling and an increase in background fluorescence from unreacted and hydrolyzed Dansyl chloride, complicating purification and analysis.

Table 1: Key Parameters for Optimizing this compound Labeling

| Parameter | Typical Range | Considerations |

| pH | 9.5 - 11.0 | Balances amine reactivity with Dansyl chloride hydrolysis. |

| Temperature | 4°C - 50°C | Higher temperatures increase reaction rate but may cause degradation. |

| Reaction Time | 15 min - 24 h | Dependent on temperature and reactivity of the target molecule. |

| Molar Ratio (Dansyl-Cl:Analyte) | 2:1 to 10:1 | A higher ratio increases labeling efficiency but can lead to artifacts. |

| Solvent | Acetonitrile, Acetone, DMF | The choice of solvent can influence the solubility of reactants and the reaction rate. |

Strategies for Minimizing Labeling Artifacts in Complex Biological and Chemical Systems

In complex systems, the potential for labeling artifacts with this compound increases. These artifacts can arise from side reactions of Dansyl chloride with non-target molecules or from the degradation of the fluorescent probe itself. Implementing strategies to minimize these artifacts is essential for obtaining reliable and reproducible data.

One of the primary artifacts is the formation of dansyl sulfonic acid due to the hydrolysis of Dansyl chloride in aqueous media. nih.gov To mitigate this, the reaction should be performed in a buffer with low water activity or in the presence of an organic co-solvent. Additionally, the reaction time should be optimized to be long enough for complete labeling of the target but short enough to minimize hydrolysis.

Another potential artifact is the reaction of Dansyl chloride with other nucleophilic groups present in the sample, such as hydroxyl groups. While the reaction with amines is generally favored, side reactions with alcohols can occur, especially at high concentrations of Dansyl chloride and elevated temperatures. The two hydroxyl groups of the diethanolamine moiety in this compound itself are generally stable, but in a complex mixture, other accessible hydroxyl groups on other molecules could be labeled. Careful purification of the this compound conjugate is therefore crucial.

The formation of dansylamide (B1669799) is another possible artifact, arising from the reaction of Dansyl chloride with ammonia (B1221849) or primary amines in the buffer or sample. nih.gov Using buffers free of primary amines, such as bicarbonate or borate (B1201080) buffers, can prevent this side reaction.

Post-labeling quenching of the reaction is also a critical step to prevent further reactions of any remaining Dansyl chloride. This is typically achieved by adding a primary amine, such as Tris or glycine, which will scavenge any unreacted Dansyl chloride.

Table 2: Common Labeling Artifacts and Mitigation Strategies

| Artifact | Cause | Mitigation Strategy |

| Dansyl Sulfonic Acid | Hydrolysis of Dansyl chloride | Optimize reaction time; use of organic co-solvents. |

| Non-specific Labeling | Reaction with other nucleophiles (e.g., hydroxyls) | Optimize molar ratio of reactants; thorough purification. |

| Dansylamide | Reaction with ammonia or primary amines | Use of non-amine containing buffers. |

| Degradation of Fluorophore | Exposure to light or harsh chemical conditions | Protect from light; use mild reaction and purification conditions. |

Emerging Applications in Chemical Biology, Diagnostics, and Environmental Monitoring

The unique properties of this compound, including its environmentally sensitive fluorescence and the presence of hydroxyl groups for potential further functionalization, open up a range of emerging applications.

In chemical biology , this compound can be used as a fluorescent probe to study protein structure and dynamics. The fluorescence of the dansyl group is highly sensitive to the polarity of its microenvironment, which can provide information about the conformational changes in proteins upon ligand binding or folding. wikipedia.org The diethanolamine moiety can potentially improve the water solubility of the probe, making it suitable for biological applications.

In the field of diagnostics , this compound-based sensors could be developed for the detection of specific biomarkers. By modifying the hydroxyl groups of the diethanolamine, recognition elements for specific analytes, such as metal ions or small molecules, can be introduced. For instance, dansyl-based probes have been successfully used to detect mercury and cadmium ions. nih.govnih.gov

In environmental monitoring , this compound can be utilized for the sensitive detection of pollutants. The dansyl group can be used to label and quantify compounds containing amine or hydroxyl groups in environmental samples through techniques like high-performance liquid chromatography (HPLC). acs.org The hydrophilic nature of the diethanolamine part could be advantageous for the analysis of water-soluble pollutants.

Integration with Advanced Spectroscopic and Analytical Techniques for Enhanced Research Capabilities

To fully exploit the potential of this compound, its use can be integrated with a variety of advanced spectroscopic and analytical techniques.

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful separation techniques that, when coupled with fluorescence detection, can provide highly sensitive and quantitative analysis of this compound labeled compounds. nih.govnih.gov These methods are well-suited for complex mixtures, allowing for the separation and quantification of specific analytes.

Mass Spectrometry (MS) , particularly when combined with liquid chromatography (LC-MS), offers a powerful tool for the identification and structural characterization of this compound conjugates. acs.orgresearchgate.net Isotopic labeling using 13C-dansyl chloride can also be employed for accurate quantitative analysis in metabolomics and other fields. acs.org

Fluorescence Resonance Energy Transfer (FRET) is a technique that can be used to measure distances between molecules on a nanometer scale. wikipedia.org this compound can serve as a FRET donor or acceptor when paired with a suitable fluorophore. This allows for the study of molecular interactions, such as protein-protein interactions or DNA hybridization.

Fluorescence Lifetime Imaging Microscopy (FLIM) provides information about the local environment of a fluorophore by measuring its fluorescence lifetime. aatbio.com FLIM can be used with this compound to map changes in the cellular microenvironment, such as ion concentrations or pH, with high spatial resolution. leica-microsystems.com

Table 3: Integration of this compound with Advanced Analytical Techniques

| Technique | Application | Advantages |

| HPLC/CE with Fluorescence Detection | Quantitative analysis of labeled molecules. | High sensitivity and resolution for complex mixtures. |

| Mass Spectrometry (MS) | Identification and structural characterization. | Provides molecular weight and fragmentation data for unambiguous identification. |

| Fluorescence Resonance Energy Transfer (FRET) | Studying molecular interactions and distances. | Enables the study of dynamic processes in real-time. |

| Fluorescence Lifetime Imaging Microscopy (FLIM) | Mapping the cellular microenvironment. | Provides information independent of fluorophore concentration. |

Q & A

Q. How can Dansyl-diethanolamine be effectively utilized as a fluorescent probe in biomolecular labeling experiments?

Methodological Answer: this compound reacts with primary amines, carboxylates, or hydroxyl groups to form stable fluorescent adducts. To design such experiments:

- Step 1: Optimize reaction conditions (pH 8–9, room temperature) to ensure specificity for target functional groups .

- Step 2: Use HPLC or TLC to confirm adduct formation and purity .

- Step 3: Quantify fluorescence using spectrofluorometry (excitation: 340 nm, emission: 510–550 nm) .

- Key Consideration: Avoid excess reagent to minimize nonspecific labeling; include controls (e.g., unlabeled samples) .

Q. What experimental protocols are critical for characterizing this compound's purity and stability?

Methodological Answer:

- Purity Analysis: Employ reverse-phase HPLC with UV detection (254 nm) and compare retention times against certified standards .

- Stability Testing: Conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–80% RH) for 30 days .

- Data Validation: Cross-validate results with NMR (¹H/¹³C) to confirm structural integrity .

Q. How should researchers design a study to investigate this compound's solvent interactions?

Methodological Answer:

- Variables: Independent variables (solvent polarity, temperature); dependent variables (fluorescence quantum yield, solubility) .

- Procedure: Measure solubility in binary solvent systems (e.g., water-ethanol) using gravimetric analysis. Correlate with fluorescence efficiency via Stern-Volmer plots .

- Documentation: Clearly tabulate solvent ratios, equilibration times, and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can contradictions in fluorescence data from this compound labeling studies be resolved?

Methodological Answer: Contradictions often arise from environmental factors (e.g., pH, quenching agents) or instrumentation variability.

- Triangulation: Validate results using complementary techniques (e.g., mass spectrometry for adduct confirmation) .

- Error Analysis: Calculate coefficient of variation (CV) across replicates; discard outliers exceeding 15% CV .

- Replication: Repeat experiments under standardized conditions (e.g., controlled oxygen levels to prevent photobleaching) .

Q. What advanced models can predict this compound's behavior in complex biochemical systems?

Methodological Answer:

- Physicochemical Modeling: Adapt the electrolyte-NRTL equation to account for interactions between this compound and ionic species (e.g., buffers, metal ions) .

- Parameterization: Fit binary interaction parameters using solubility data from ternary systems (e.g., this compound-water-ethanol) .

- Validation: Compare model predictions with experimental fluorescence quenching rates in simulated physiological conditions .

Q. How can researchers optimize reaction kinetics for this compound derivatization in low-concentration samples?

Methodological Answer:

- Kinetic Studies: Use stopped-flow spectroscopy to monitor real-time adduct formation. Derive rate constants (k) via pseudo-first-order approximations .

- Sensitivity Enhancement: Employ micellar systems (e.g., SDS micelles) to concentrate reactants and improve detection limits .

- Statistical Design: Apply response surface methodology (RSM) to identify optimal reagent ratios and incubation times .

Q. What strategies mitigate spectral interference when using this compound in multi-probe assays?

Methodological Answer:

- Spectral Deconvolution: Use multivariate analysis (e.g., principal component analysis) to isolate this compound's emission profile from overlapping signals .

- Wavelength Optimization: Select excitation/emission filters with narrow bandpasses (e.g., ±5 nm) to reduce cross-talk .

- Control Experiments: Include single-probe controls to quantify baseline interference .

Data Management and Reporting

Q. How should researchers document and archive spectral data from this compound experiments?

Methodological Answer:

- Metadata Standards: Record instrument settings (slit widths, gain), solvent composition, and sample preparation protocols .

- Storage Formats: Save raw spectra as .CSV files alongside processed data (e.g., baseline-corrected fluorescence intensities) .

- Reproducibility: Publish full datasets in repositories like Zenodo with DOIs, adhering to FAIR principles .

Q. What are best practices for visualizing this compound's structural and spectral data in publications?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.